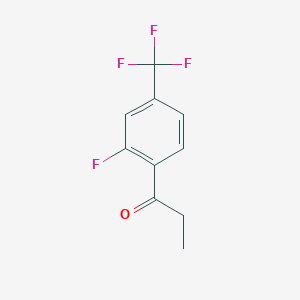

2'-Fluoro-4'-(trifluoromethyl)propiophenone

Description

Properties

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWYVBFOPQMCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372177 | |

| Record name | 2'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-16-4 | |

| Record name | 2'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208173-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Fluoro-4'-(trifluoromethyl)propiophenone chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 2'-Fluoro-4'-(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of this compound (CAS No: 208173-16-4). As a key fluorinated aromatic ketone, this molecule serves as a versatile intermediate in the synthesis of advanced pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] The strategic placement of both a fluorine atom at the 2'-position and a trifluoromethyl group at the 4'-position of the phenyl ring imparts unique electronic and steric characteristics. These features significantly influence the compound's reactivity, enhance metabolic stability, and modulate lipophilicity, making it an exceptionally valuable building block in modern medicinal chemistry and drug design.[3][4] This guide will delve into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[3] The strategic incorporation of fluorine or fluorine-containing moieties like the trifluoromethyl (-CF₃) group can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile.[4] The -CF₃ group, in particular, is a powerful tool; it is highly electronegative and lipophilic, often serving to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its steric bulk and electronic influence can enhance binding affinity to biological targets.[4]

This compound is an exemplar of a "designer" building block that leverages these principles. The ortho-fluoro substituent introduces a conformational lock and alters the electronic nature of the aromatic ring, while the para-trifluoromethyl group acts as a strong electron-withdrawing group and a lipophilicity enhancer. This dual functionalization makes it an ideal precursor for complex molecules where precise control over metabolic fate, membrane permeability, and target engagement is paramount, especially in the challenging field of CNS drug development.[1][2]

Physicochemical and Structural Properties

The physical and structural properties of this compound are foundational to its handling, reactivity, and application. The compound is typically supplied as a liquid at room temperature.[4]

| Property | Value | Source(s) |

| CAS Number | 208173-16-4 | [1][4] |

| Molecular Formula | C₁₀H₈F₄O | [1][5] |

| Molecular Weight | 220.17 g/mol | [1][5] |

| Physical Form | Liquid | [4] |

| Storage Temperature | Ambient / Room Temperature (sealed, dry) | [1] |

| Synonyms | 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one | [4] |

| InChI Key | PDWYVBFOPQMCLP-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization: An Expert Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (approx. 7.5-8.0 ppm): The three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group (at the 6'-position) will likely be the most downfield.

-

Aliphatic Propiophenone Chain: A quartet (approx. 2.9-3.1 ppm) corresponding to the two methylene (-CH₂-) protons adjacent to the carbonyl group and a triplet (approx. 1.1-1.3 ppm) for the three methyl (-CH₃) protons are expected.

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by couplings to the fluorine atoms.

-

Carbonyl Carbon (C=O): Expected around 198-202 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, and four-bond couplings. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Through-Space Coupling: A key diagnostic feature for 2'-fluoroaryl ketones is "through-space" spin-spin coupling between the ortho-fluorine and the carbons of the acyl chain.[6] Therefore, the carbonyl carbon and the adjacent methylene carbon are expected to show additional splitting (a doublet) due to this 4JCF and 5JCF coupling, respectively.[6] This phenomenon provides direct evidence for the proximity of these groups.

¹⁹F NMR Spectroscopy

This is a critical technique for fluorinated compounds.

-

Aryl Fluoride: A singlet or complex multiplet for the single fluorine atom on the aromatic ring.

-

Trifluoromethyl Group: A sharp singlet is expected for the -CF₃ group, typically in the range of -62 to -64 ppm (relative to CFCl₃).[7] The precise chemical shift is highly sensitive to the electronic environment.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone, expected in the region of 1680-1700 cm⁻¹.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹, corresponding to the C-F bonds of the aryl fluoride and the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation pattern is expected to be dominated by the loss of the ethyl group ([M-29]⁺) to form a stable acylium ion, which is a characteristic fragmentation for propiophenones. Further fragmentation would involve the fluorinated aromatic ring.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the propanoyl group.[9]

Reaction: 1-Fluoro-3-(trifluoromethyl)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism:

-

Formation of the Electrophile: Propionyl chloride coordinates with the Lewis acid (AlCl₃), generating a highly reactive acylium ion (CH₃CH₂CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1-fluoro-3-(trifluoromethyl)benzene attacks the acylium ion. The substitution pattern is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The resulting substitution occurs ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired product.

-

Rearomatization: A base (such as the [AlCl₄]⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the ketone functional group and the electronically modified aromatic ring.

-

Ketone Reactivity: The carbonyl group can undergo a wide range of transformations, including reduction to a secondary alcohol, reductive amination to form chiral amines, or serving as a handle for the construction of heterocyclic rings (e.g., pyrazoles, isoxazoles), which are common scaffolds in medicinal chemistry.

-

Aromatic Ring Influence: The potent electron-withdrawing nature of the para-trifluoromethyl group deactivates the ring towards further electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

Its primary application lies in serving as a crucial intermediate for multi-step syntheses of pharmaceutical candidates.[1] The presence of the fluorinated substituents is particularly advantageous for CNS-active agents, where the ability to cross the blood-brain barrier is critical. The increased lipophilicity imparted by the -CF₃ group often enhances brain penetration.[2] Furthermore, the metabolic stability conferred by these groups can lead to improved half-life and a more predictable dosing regimen.[4]

Experimental Protocols: A Representative Synthesis

The following protocol describes a validated, general procedure for the Friedel-Crafts acylation to synthesize the title compound.

Objective: To synthesize this compound from 1-fluoro-3-(trifluoromethyl)benzene.

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with anhydrous aluminum chloride (1.1 equivalents). Anhydrous dichloromethane is added to create a slurry. The mixture is cooled to 0 °C in an ice bath.

-

Expert Insight: The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water. Cooling is essential to control the initial exothermic reaction.

-

-

Reagent Addition: A solution of 1-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous DCM is prepared and added dropwise to the stirred AlCl₃ slurry via the addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Causality: Slow, controlled addition prevents a dangerous exotherm and minimizes the formation of side products. A slight excess of the acylating agent ensures complete consumption of the starting material.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up and Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of crushed ice, followed by concentrated HCl.

-

Self-Validation: The quench is highly exothermic and must be performed slowly to avoid uncontrolled boiling of the DCM. The acid hydrolyzes the aluminum salts and protonates any remaining base.

-

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Expert Insight: The bicarbonate wash neutralizes any remaining acid, which is crucial to prevent product degradation during solvent removal.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, this compound, as a liquid.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Handling: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

References

- Supporting Information for relevant NMR data of analogous compounds. (Source derived from general chemical database knowledge, specific document not available)

-

MySkinRecipes. (n.d.). 2′-Fluoro-4′-(trifluoromethyl)propiophenone. Retrieved January 11, 2026, from [Link]

- Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals. The Royal Society of Chemistry.

- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 105–115.

-

SpectraBase. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)propiophenone. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2'-(Trifluoromethyl)propiophenone: Synthesis, Applications, and Chemical Properties for Advanced Research. Retrieved January 11, 2026, from [Link]

- ChemicalBook. (n.d.). 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR spectrum.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... (Provides context on 19F NMR of CF3 groups)

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)propiophenone. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

- ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. (Provides context on fluorine in CNS drug discovery)

- Fujiwara, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4574–4582.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- ChemicalBook. (n.d.). 3'-(TRIFLUOROMETHYL)PROPIOPHENONE(1533-03-5)ir1.

- ChemicalBook. (n.d.). 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.

-

SpectraBase. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)propiophenone. Retrieved January 11, 2026, from [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Google Patents. (2021). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved January 11, 2026, from [Link]

Sources

- 1. 2′-Fluoro-4′-(trifluoromethyl)propiophenone [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

2'-Fluoro-4'-(trifluoromethyl)propiophenone CAS number 237761-78-3

An In-depth Technical Guide to 2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS: 237761-78-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, strategic importance in synthesis, and practical handling considerations, grounded in established scientific principles.

Introduction: A Strategically Functionalized Building Block

This compound is a specialized aromatic ketone that serves as a high-value intermediate in the synthesis of complex organic molecules.[1][2] Its utility is primarily recognized in the pharmaceutical and agrochemical sectors, where the precise introduction of fluorine atoms can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds.[3][4] The dual incorporation of a fluorine atom and a trifluoromethyl group onto the propiophenone scaffold creates a unique electronic and steric environment, making it an indispensable tool for medicinal chemists aiming to optimize drug candidates.[3][5] It is a key component in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system (CNS) or possessing antiviral properties.[1][2]

Caption: Chemical Structure of this compound.

Physicochemical Properties and Data

The physical and chemical characteristics of a synthetic intermediate dictate its handling, storage, and reaction conditions. This compound is a crystalline solid at room temperature, with notable sensitivities that require careful management in a laboratory setting.[6]

| Property | Value | Source |

| CAS Number | 237761-78-3 | [6][7][8] |

| Molecular Formula | C₁₀H₈F₄O | [6][7][9] |

| Molecular Weight | 220.16 g/mol | [7][9] |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 35-38°C | [7] |

| Water Solubility | Low | [6] |

| Stability | Moisture and air sensitive | [6] |

| Hazard Codes | Xi (Irritant) | [7] |

The Scientific Rationale: Strategic Importance of Fluorine Moieties

The deliberate inclusion of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, chosen for predictable and potent effects on a molecule's properties.[3][4] Understanding these effects explains the high value of intermediates like this compound.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] This is a critical strategy for increasing a drug's half-life and bioavailability.[4]

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[4][5] This property is crucial for improving membrane permeability, which aids in oral drug absorption and the ability to cross the blood-brain barrier for CNS-targeted drugs.[3]

-

Modulated Reactivity: The strong electron-withdrawing nature of both the fluorine and CF₃ groups deactivates the aromatic ring to some extent while making the adjacent carbonyl carbon more electrophilic.[3][9] This tailored reactivity is exploited by chemists to direct subsequent synthetic steps with high precision.

-

Binding Affinity: Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, but with profoundly different electronic properties. It can form crucial hydrogen bonds and dipole interactions with target receptors, enhancing binding affinity and, consequently, drug potency.

Caption: Role of fluorinated intermediates in enhancing drug properties.

Synthesis and Key Reactions

As a building block, this compound is itself synthesized and then utilized in further reactions. While proprietary industrial methods may vary, its creation logically follows established organic chemistry principles, such as Friedel-Crafts acylation. Its primary value lies in its subsequent reactivity.

General Synthetic Workflow

The synthesis of such propiophenones typically involves the acylation of a corresponding fluorinated benzene derivative. The workflow is designed to control regioselectivity and ensure high purity of the intermediate.

Caption: Generalized workflow for propiophenone synthesis.

Key Downstream Reaction: Ketone Reduction

A frequent and critical transformation of this intermediate is the reduction of its ketone group to a secondary alcohol. This is often a key step in constructing the chiral centers required for many APIs. The Meerwein-Ponndorf-Verley (MPV) reduction is an exemplary method due to its high chemoselectivity.

Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is valued because it selectively reduces aldehydes and ketones without affecting other sensitive functional groups like halogens or nitro groups, which is essential when working with highly functionalized molecules.[10]

-

System Inerting: The reaction vessel is charged with the substrate, this compound, and a suitable solvent (typically isopropanol, which also serves as the hydride donor). The system is flushed with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst Addition: A Lewis acid catalyst, most commonly aluminum isopropoxide [Al(O-i-Pr)₃], is added to the mixture.[10]

-

Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the products. The mechanism involves a six-membered ring transition state where a hydride is transferred from the isopropanol to the ketone's carbonyl carbon.[10]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled and quenched, typically with dilute acid, to neutralize the catalyst and protonate the newly formed alkoxide.

-

Extraction & Purification: The product alcohol is extracted from the aqueous layer using an organic solvent, dried, and purified via column chromatography to yield the final secondary alcohol.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its irritant nature and chemical sensitivities. The following guidelines are based on standard Safety Data Sheet (SDS) information.[6][11]

Hazard Profile:

-

Skin Irritation: Causes skin irritation (H315).[6]

-

Eye Irritation: Causes serious eye irritation (H319).[6][11]

-

Respiratory Irritation: May cause respiratory irritation (H335).[11]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]

-

Eye Protection: Use safety glasses with side-shields or goggles.[6]

-

Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[6]

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if symptoms occur.[6]

Storage Conditions:

-

Store in a cool, well-ventilated, and dry place.

-

Keep the container tightly closed to protect from moisture and air, as the compound is listed as moisture and air sensitive.[6]

-

Store away from incompatible materials.

Conclusion

This compound (CAS 237761-78-3) is more than a simple chemical; it is a product of strategic molecular design. Its carefully placed fluoro and trifluoromethyl groups provide medicinal chemists with a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability.[3][4] A thorough understanding of its properties, reactivity, and handling requirements is essential for any research or development professional seeking to leverage its significant potential in the synthesis of next-generation pharmaceuticals.

References

- This compound - MySkinRecipes.

- 2'-(Trifluoromethyl)propiophenone: Synthesis, Applications, and Chemical Properties for Advanced Research - NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY D

- Chemical Intermedi

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethyl

- 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-15-2 | Benchchem.

- SAFETY D

- 3'-FLUORO-4'-(TRIFLUOROMETHYL)PROPIOPHENONE Product Description - ChemicalBook.

- Meerwein-Ponndorf-Verley Reduction - Alfa Chemistry.

- 237761-78-3 | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | Tetrahedron.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. 2′-Fluoro-4′-(trifluoromethyl)propiophenone [myskinrecipes.com]

- 2. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 237761-78-3 CAS MSDS (3'-FLUORO-4'-(TRIFLUOROMETHYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 237761-78-3 | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | Tetrahedron [thsci.com]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemblink.com [chemblink.com]

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

An In-Depth Technical Guide to the Physical Properties of 2'-Fluoro-4'-(trifluoromethyl)propiophenone

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated aromatic ketone that serves as a critical building block in modern synthetic chemistry. Its strategic value is particularly pronounced in the field of drug discovery and development. The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering field-proven insights and methodologies for its characterization and handling. As a key intermediate, understanding these fundamental properties is paramount for its effective use in the synthesis of advanced pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents and antiviral drugs.[1]

Molecular Identity and Structural Framework

A precise understanding of the molecular structure is the foundation for interpreting its physical properties and reactivity. The molecule's architecture combines a propiophenone core with two distinct fluorine-containing substituents on the aromatic ring, each imparting unique electronic and steric characteristics.

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 208173-16-4 | [1] |

| Molecular Formula | C₁₀H₈F₄O | [1][2][3] |

| Molecular Weight | 220.17 g/mol | [1] |

| IUPAC Name | 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one | |

| InChI Key | PDWYVBFOPQMCLP-UHFFFAOYSA-N |

Structural Diagram and Functional Group Analysis

The spatial arrangement of the fluoro and trifluoromethyl groups relative to the propanoyl chain dictates the molecule's reactivity and interactions. The ortho-fluoro group acts as a potent electron-withdrawing group via induction, while the para-trifluoromethyl group is a strong electron-withdrawing and highly lipophilic moiety.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical state, volatility, and solubility are critical parameters for reaction setup, purification, and formulation. While experimental data for this specific isomer is limited, reliable predictions can be made by comparing it with structurally similar compounds.

| Property | Value / Observation | Source(s) & Rationale |

| Physical Form | Liquid at ambient temperature | |

| Appearance | Expected to be a colorless to light yellow liquid | Inferred from analogs like 2'-(Trifluoromethyl)propiophenone.[4][5] |

| Boiling Point | Data not available. Expected to be ~200-220 °C at atm. pressure. | Based on the boiling point of 2'-(Trifluoromethyl)propiophenone (219-220 °C)[6] and the predicted b.p. of 3'-Fluoro-5'-(trifluoromethyl)propiophenone (202.1±35.0 °C).[7] |

| Density | Data not available. Expected to be ~1.2-1.3 g/mL at 25 °C. | Based on the density of 2'-(Trifluoromethyl)propiophenone (1.214 g/mL)[6] and the predicted density of 3'-Fluoro-5'-(trifluoromethyl)propiophenone (1.256 g/cm³).[7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) and poorly soluble in water. | Inferred from its chemical structure, which is predominantly nonpolar and lipophilic due to the aromatic ring and fluorinated substituents. |

Causality Behind Physical Properties

The high boiling point is attributed to the molecule's relatively high molecular weight (220.17 g/mol ) and the polarity of the ketone functional group, which allows for dipole-dipole intermolecular interactions. The fluorine substituents, particularly the CF₃ group, increase the molecular density compared to non-fluorinated propiophenone. The overall lipophilic character, enhanced by the CF₃ group, dictates its poor aqueous solubility and high solubility in organic media.

Spectroscopic Characterization: A Predictive and Methodological Guide

While specific spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic signature. This section outlines the expected results and provides standardized protocols for acquiring them. This predictive approach is essential for verifying the identity and purity of synthesized material.

Spectroscopic Analysis Workflow

The following workflow represents a self-validating system for structural confirmation.

Caption: Standard workflow for spectroscopic characterization and validation.

¹H NMR Spectroscopy

-

Expected Signals:

-

Aromatic Region (δ 7.5-8.0 ppm): Three signals corresponding to the three protons on the aromatic ring. The proton ortho to the ketone and meta to the CF₃ group will likely be the most downfield. Expect complex splitting patterns due to H-H and H-F coupling.

-

Methylene Protons (-CH₂-) (δ ~3.0 ppm): A quartet resulting from coupling to the adjacent methyl protons.

-

Methyl Protons (-CH₃-) (δ ~1.2 ppm): A triplet resulting from coupling to the adjacent methylene protons.

-

-

Experimental Protocol:

-

Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Acquire data over a spectral width of 0-12 ppm. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.

-

¹⁹F NMR Spectroscopy

The utility of ¹⁹F NMR lies in its high sensitivity and wide chemical shift range, making it an unambiguous tool for identifying fluorine-containing molecules.[8]

-

Expected Signals:

-

Trifluoromethyl (-CF₃) (δ ~ -63 ppm): A singlet. The chemical shift is characteristic of an aromatic CF₃ group.[9]

-

Aromatic Fluorine (Ar-F): A singlet or a finely split multiplet (due to long-range H-F coupling). The chemical shift for this environment is highly dependent on the electronic environment.

-

-

Experimental Protocol:

-

Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquisition: Acquire data with proton decoupling to simplify the spectrum. A common external reference is CFCl₃ (δ 0 ppm) or an internal standard like trifluoroacetic acid.

-

Processing: Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Expected Key Bands:

-

~1690 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ketone) stretch.

-

~1600, ~1480 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1320 cm⁻¹: Strong absorption from the symmetric C-F stretch of the CF₃ group.

-

~1100-1200 cm⁻¹: Complex, strong absorptions from asymmetric C-F stretching modes.

-

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored at ambient room temperature in a tightly sealed container, protected from moisture.[1]

-

Safety and Hazards:

-

GHS Classification: Signal Word: Warning .

-

Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Personal Protective Equipment (PPE): Due to the hazard profile, standard laboratory PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

Conclusion

This compound is a specialty chemical whose value is defined by its unique physical and chemical properties. Its liquid state, high boiling point, and solubility in organic solvents make it amenable to a variety of synthetic transformations. The predictable spectroscopic signatures, particularly from ¹H and ¹⁹F NMR, provide a reliable framework for its identification and quality control. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this potent building block in the creation of novel, high-value molecules.

References

-

2′-Fluoro-4′-(trifluoromethyl)propiophenone. MySkinRecipes. [Link]

-

2'-(Trifluoromethyl)propiophenone: Synthesis, Applications, and Chemical Properties for Advanced Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information for a scientific article. Source not fully specified. [Link]

-

4'-Fluoro-2'-(trifluoromethyl)acetophenone. PubChem, National Center for Biotechnology Information. [Link]

-

2-Fluoro-5-(trifluoromethyl)propiophenone. NIST WebBook. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

2'-(Trifluoromethyl)propiophenone. Oakwood Chemical. [Link]

-

Synthesis and Characterization of Fluoropropyl POSS. Defense Technical Information Center. [Link]

-

2-Fluoro-3-(trifluoromethyl)propiophenone. NIST WebBook. [Link]

Sources

- 1. 2′-Fluoro-4′-(trifluoromethyl)propiophenone [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-5-(trifluoromethyl)propiophenone [webbook.nist.gov]

- 4. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]

- 5. 2'-(Trifluoromethyl)propiophenone CAS#: 16185-96-9 [m.chemicalbook.com]

- 6. 2′-(トリフルオロメチル)プロピオフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE | 207974-20-7 [chemicalbook.com]

- 8. biophysics.org [biophysics.org]

- 9. rsc.org [rsc.org]

2'-Fluoro-4'-(trifluoromethyl)propiophenone molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of 2'-Fluoro-4'-(trifluoromethyl)propiophenone

Section 1: Introduction and Strategic Importance

This compound is a fluorinated aromatic ketone recognized for its pivotal role as a key intermediate in advanced chemical synthesis. Identified by its CAS Number 208173-16-4 , this compound is of significant interest to researchers and professionals in medicinal chemistry and drug development. Its strategic value stems from the unique combination of a fluoro and a trifluoromethyl group on the phenyl ring. These moieties are known to enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity, making it a valuable building block for creating novel therapeutic agents, particularly for central nervous system (CNS) and antiviral applications. This guide provides a detailed examination of its molecular architecture, precise molecular weight, and the modern analytical workflows used for its characterization.

Section 2: Molecular Structure Elucidation

Chemical Constitution

The structure of this compound is based on a propiophenone core. This consists of a three-carbon ketone chain (propan-1-one) attached to a phenyl ring. The substitution pattern on the phenyl ring is critical to its function:

-

Propiophenone Backbone: An ethyl group is attached to a carbonyl carbon (C=O), which is, in turn, bonded to the C1' position of the phenyl ring.

-

2'-Fluoro Group: A fluorine atom is substituted at the C2' position of the phenyl ring, ortho to the propiophenone group.

-

4'-Trifluoromethyl Group: A -CF₃ group is substituted at the C4' position, para to the propiophenone group.

The molecular formula is C₁₀H₈F₄O .

Conformational Insights

The spatial arrangement of the propiophenone side chain relative to the substituted phenyl ring is influenced by steric and electronic factors. The presence of the bulky fluorine atom at the ortho (2') position introduces significant steric hindrance. Drawing parallels from studies on analogous 2'-fluoro-substituted acetophenones, it is highly probable that the molecule predominantly adopts an s-trans conformation. In this arrangement, the carbonyl group (C=O) and the C1'-C2' bond of the phenyl ring are anti-periplanar, minimizing steric repulsion between the carbonyl oxygen and the ortho-fluoro substituent. This conformational preference is a key determinant of the molecule's reactivity and interaction with biological targets.

Section 3: Physicochemical Properties and Molecular Weight

Precise knowledge of a compound's molecular weight is fundamental for reaction stoichiometry, analytical quantification, and structural confirmation. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 208173-16-4 | [1] |

| Molecular Formula | C₁₀H₈F₄O | |

| Average Molecular Weight | 220.17 g/mol | |

| Monoisotopic Mass | 220.05113 g/mol |

Note: The monoisotopic mass is calculated based on the mass of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O) and is crucial for high-resolution mass spectrometry analysis.

Section 4: Experimental Determination and Validation Protocols

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. These protocols form a self-validating system, where orthogonal methods provide complementary data to confirm the molecular structure and weight.

Mass Spectrometry for Molecular Weight Verification

Causality and Principle: Mass Spectrometry (MS) is the definitive technique for determining molecular weight. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the determination of the elemental formula by comparing the measured monoisotopic mass to the theoretical value, serving as a powerful tool for identity confirmation.

Step-by-Step Protocol for ESI-HRMS Analysis:

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard compound that covers the mass range of interest.

-

Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy (typically < 5 ppm).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ adduct and compare its measured m/z value to the theoretical monoisotopic mass of C₁₀H₈F₄O + H⁺.

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight verification.

NMR Spectroscopy for Structural Confirmation

Causality and Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei, allowing for the unambiguous determination of the molecular structure. For this compound, a suite of NMR experiments is essential:

-

¹H NMR: Determines the number and connectivity of hydrogen atoms.

-

¹³C NMR: Identifies the carbon skeleton of the molecule.

-

¹⁹F NMR: Directly observes the fluorine atoms, confirming the presence and chemical environment of both the -F and -CF₃ groups. This is a critical and self-validating step for any fluorinated compound.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Analyze chemical shifts, integration (proton count), and coupling patterns.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

-

¹⁹F Spectrum Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Expect two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group, each with characteristic chemical shifts.

-

2D NMR (Optional but Recommended): Perform 2D correlation experiments like HSQC (¹H-¹³C) and HMBC (¹H-¹³C) to confirm the precise connectivity between protons and carbons, validating the substitution pattern on the aromatic ring.

Caption: Logical workflow for NMR-based structural elucidation of the target compound.

Section 5: Conclusion

This compound is a highly functionalized chemical intermediate whose utility is directly linked to its precise molecular structure. The ortho-fluoro and para-trifluoromethyl substituents bestow desirable physicochemical properties for pharmaceutical applications. Its molecular weight of 220.17 g/mol (average) and monoisotopic mass of 220.05113 g/mol are foundational parameters for its use in synthesis. The rigorous application of orthogonal analytical techniques like high-resolution mass spectrometry and multinuclear NMR spectroscopy is essential for validating its identity and purity, ensuring its reliable performance in research and development pipelines.

References

-

This compound. MySkinRecipes. [Link]

-

2'-(Trifluoromethyl)propiophenone: Synthesis, Applications, and Chemical Properties for Advanced Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Fluoro-5-(trifluoromethyl)propiophenone. NIST Chemistry WebBook. [Link]

-

2'-Fluoro-5'-(trifluoromethyl)propiophenone. SpectraBase. [Link]

Sources

A Researcher's Guide to the Solubility of 2'-Fluoro-4'-(trifluoromethyl)propiophenone in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS No. 208173-16-4), a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet. Instead, it equips researchers and scientists with the foundational principles, predictive frameworks, and detailed experimental protocols necessary to determine and understand the solubility of this compound in various organic solvents.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a fluorinated aromatic ketone frequently employed in the preparation of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents and antiviral drugs.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl group, is designed to enhance metabolic stability and membrane permeability.[1] However, these very features also significantly influence its solubility, a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in final drug products.[2]

Poor aqueous solubility is a major hurdle in drug development, often leading to unreliable results in in vitro assays and challenges in formulation for in vivo studies.[2][3] Understanding the solubility of an intermediate like this compound in organic solvents is paramount for:

-

Optimizing Reaction Conditions: Ensuring the compound remains in solution for efficient chemical synthesis.

-

Developing Purification Strategies: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation for Preclinical Studies: Creating suitable dosing vehicles for in vitro and in vivo testing.[3]

-

Predicting Downstream Behavior: Gaining insights into the lipophilicity and potential bioavailability of derivatives.

This guide will provide both the theoretical underpinnings and practical methodologies for a thorough investigation of the solubility of this compound.

Theoretical Framework: Predicting Solubility

While precise experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The adage "like dissolves like" is the foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity

The structure of this compound—an aromatic ketone with fluoro and trifluoromethyl substituents—suggests a molecule with moderate to low polarity. The ketone group provides a polar site capable of hydrogen bonding, while the fluorinated groups increase lipophilicity.[4]

A qualitative prediction of its solubility in common organic solvents would be as follows:

-

High Solubility: Expected in moderately polar to nonpolar organic solvents such as other ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane).

-

Moderate Solubility: Likely in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where dipole-dipole interactions would be significant.[5]

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and ethanol, and in very nonpolar solvents like hexane.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole moments.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility

Two primary types of solubility assays are prevalent in drug discovery: kinetic and thermodynamic solubility.[8][9] Kinetic solubility is a high-throughput method used in early discovery, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[2][8][9] For a comprehensive understanding, a thermodynamic approach is recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[10] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[11] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[11][12]

Detailed Experimental Protocol

This protocol outlines a robust procedure for determining the thermodynamic solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution.

-

From this stock, prepare a series of calibration standards of known concentrations through serial dilution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess should be clearly visible.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is standard, but longer times (48-72 hours) may be necessary.[10]

-

-

Sample Clarification:

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particles.

-

-

Quantification by HPLC:

-

Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the filtered sample solutions into the HPLC system.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

-

Data Presentation:

The results should be compiled into a clear and concise table, expressing solubility in both µg/mL and molarity.

| Solvent | Polarity Index | Temperature (°C) | Solubility (µg/mL) | Solubility (M) |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |

| Water | 10.2 | 25 | Experimental Value | Calculated Value |

Table 1: Example Data Table for Solubility of this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

Interpreting the Results: A Logical Framework

The solubility data obtained can be interpreted through the lens of intermolecular forces and solvent properties. The relationship between the compound's structure and its affinity for different solvents can be visualized as follows:

This diagram highlights how different functional groups on the target molecule are expected to interact with various solvent classes, providing a logical basis for the observed solubility trends.

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical and practical framework for its determination. By understanding the molecular properties of the compound and applying a robust experimental protocol such as the shake-flask method, researchers can generate the high-quality solubility data essential for advancing their drug discovery and development programs. This systematic approach ensures that decisions regarding synthesis, purification, and formulation are based on sound scientific evidence, ultimately contributing to the successful progression of new pharmaceutical candidates.

References

Sources

- 1. 2′-Fluoro-4′-(trifluoromethyl)propiophenone [myskinrecipes.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 7. researchgate.net [researchgate.net]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

The Dual Role of Fluorine: Unpacking the Reactivity of 2'-Fluoro-4'-(trifluoromethyl)propiophenone

An In-depth Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] 2'-Fluoro-4'-(trifluoromethyl)propiophenone is a quintessential example of a fluorinated building block, valued for its versatile reactivity in the synthesis of advanced pharmaceutical intermediates.[6] This guide provides an in-depth analysis of how the distinct electronic and steric properties of the ortho-fluoro and para-trifluoromethyl substituents govern the reactivity of this aromatic ketone. We will explore the underlying mechanisms, provide field-proven experimental protocols, and offer insights for leveraging its unique chemical characteristics in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Ketones

Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals, largely because the inclusion of fluorine can dramatically alter key molecular properties.[7] The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to enhanced metabolic stability.[8] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and improve membrane permeability and bioavailability.[1][3][5]

This compound, hereafter referred to as (I) , is a powerful synthon that capitalizes on these "fluorine effects." It features two distinct fluorine-containing groups on an aromatic ring, each exerting a unique and powerful influence on the molecule's reactivity at three key sites: the aromatic ring, the carbonyl group, and the alpha-carbon of the propionyl chain. Understanding the interplay of these effects is critical for designing efficient synthetic routes and predicting reaction outcomes.

The Directing Power of Fluorine: Electronic and Steric Landscape of (I)

The reactivity of (I) is fundamentally controlled by the potent electron-withdrawing nature of its two substituents.

The Trifluoromethyl Group (-CF₃): A Dominant Inductive Sink

The trifluoromethyl (-CF₃) group at the 4'-position is one of the most powerful electron-withdrawing groups used in organic chemistry.[9][10] Its effect is primarily inductive (-I), pulling electron density from the aromatic ring through the sigma bond.[9][10] This has several profound consequences:

-

Aromatic Ring Deactivation: The ring is strongly deactivated towards electrophilic aromatic substitution (EAS).

-

Aromatic Ring Activation: Conversely, the ring is significantly activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the -CF₃ group.

-

Enhanced Carbonyl Electrophilicity: The electron withdrawal across the ring makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.[11]

The Ortho-Fluoro Group (-F): A Tale of Two Effects

The 2'-fluoro substituent exhibits a dual electronic character:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, further deactivating the ring towards EAS and enhancing the electrophilicity of the carbonyl carbon.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density to the aromatic π-system. However, due to poor orbital overlap between the 2p orbitals of carbon and fluorine, this effect is weak and generally overshadowed by the powerful inductive withdrawal.

The primary role of the ortho-fluoro group in SNAr reactions is the stabilization of the negatively charged Meisenheimer complex intermediate through its potent inductive effect.[12] This stabilization lowers the activation energy of the rate-determining addition step, accelerating the overall reaction.[12]

The combined influence of these two groups creates a highly electron-deficient aromatic system, primed for nucleophilic attack, with a highly electrophilic carbonyl center.

Logical Relationship: Electronic Effects on Reactivity

The following diagram illustrates how the electronic properties of the fluorine substituents dictate the primary modes of reactivity for compound (I) .

Caption: Electronic influence of fluorine groups on reactivity pathways.

Key Reaction Classes and Mechanistic Insights

Reactions at the Carbonyl Group

The electron-deficient nature of the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon in (I) . This makes reactions with nucleophiles particularly efficient.

Example Workflow: Reductive Amination

Reductive amination is a staple transformation in pharmaceutical synthesis. The enhanced reactivity of the ketone in (I) allows this reaction to proceed under mild conditions.

Caption: Workflow for the reductive amination of compound (I).

Protocol: Synthesis of a Chiral Amine via Reductive Amination

-

Trustworthiness: This protocol includes a mild, selective reducing agent that is tolerant of the ketone's high reactivity, preventing over-reduction. The workup is designed to effectively isolate the amine product.

-

Reaction Setup: To a solution of this compound (I) (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary amine (1.1 eq) followed by glacial acetic acid (1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour. The progress of imine formation can be monitored by TLC or GC-MS. Causality: The mild acid catalyzes the dehydration step to form the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

-

Quenching and Workup: After stirring for 12-18 hours, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amine.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and LC-MS.

Nucleophilic Aromatic Substitution (SNAr)

The strong activation provided by both the -F and -CF₃ groups makes the aromatic ring of (I) an excellent substrate for SNAr. The most likely position for substitution is the fluorine-bearing carbon (C2'), as fluoride is a good leaving group in SNAr reactions and the position is activated by the para -CF₃ group.

Protocol: Thiolation via SNAr

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (I) (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).

-

Nucleophile Preparation: Add the desired thiol (e.g., thiophenol) (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC. Causality: The base deprotonates the thiol to generate the more nucleophilic thiolate anion. The electron-withdrawing groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the fluoride.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water. Acidify with 1 M HCl to neutralize excess base.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify via column chromatography.

Synthesis of this compound (I)

The most common and industrially scalable route to (I) is the Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene.[13]

Protocol: Friedel-Crafts Acylation

-

Expertise & Causality: The choice of Lewis acid and solvent is critical. Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion from propionyl chloride. Using the aromatic substrate as the solvent or a non-reactive solvent like dichloromethane prevents side reactions. The reaction is run at low temperature to control the exothermic reaction and improve regioselectivity.

-

Catalyst Suspension: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Cool the flask to 0 °C in an ice bath.

-

Acylium Ion Formation: Slowly add propionyl chloride (1.1 eq) to the AlCl₃ suspension while stirring.

-

Aromatic Addition: After the addition is complete, add 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor progress by GC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with concentrated HCl.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil by vacuum distillation to afford (I) .

Data Summary

The physicochemical properties imparted by the fluorine substituents are crucial for the application of (I) in drug development.

| Property | Influence of Fluorine Substituents | Consequence for Drug Development |

| Lipophilicity (logP) | Increased due to both -F and -CF₃ groups.[8] | Enhanced membrane permeability and potential for improved oral absorption.[1][6] |

| Metabolic Stability | The C-F and C-CF₃ bonds are highly stable to metabolic degradation.[8] | Blocks common sites of oxidative metabolism (e.g., aromatic hydroxylation), increasing drug half-life.[2] |

| pKa (α-protons) | Decreased (more acidic) due to the inductive electron withdrawal from the carbonyl group. | Can influence rates of enolization and subsequent reactions at the α-carbon. |

| Dipole Moment | Significantly increased. | Can lead to stronger, more specific interactions with protein targets. |

Conclusion

This compound is a textbook example of strategic fluorination. The interplay between the potent, purely inductive withdrawal of the 4'-CF₃ group and the nuanced inductive/mesomeric effects of the 2'-F group creates a molecule with highly predictable and exploitable reactivity. For the medicinal chemist, this translates to a building block where the carbonyl group is primed for nucleophilic addition and the aromatic ring is activated for the strategic introduction of nucleophiles via SNAr. By understanding the fundamental principles outlined in this guide, researchers can leverage the unique properties of (I) to accelerate the synthesis of complex, metabolically robust, and potent pharmaceutical candidates.

References

- Title: Superelectrophiles and the Effects of Trifluoromethyl Substituents Source: SciSpace URL

- Title: The Impact of Trifluoromethyl Groups in Organic Synthesis Source: Acorn PharmaTech URL

- Title: Superelectrophiles and the effects of trifluoromethyl substituents Source: PMC - NIH URL

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL

- Title: The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)

- Title: Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions Source: NIH URL

- Title: 2'-(Trifluoromethyl)

- Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?

- Title: 2′-Fluoro-4′-(trifluoromethyl)

- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL

- Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL

- Title: Fluorine: An emerging compound in medicinal chemistry Source: The Torch URL

- Title: The role of fluorine in medicinal chemistry Source: PubMed URL

- Title: Applications of Fluorine in Medicinal Chemistry Source: ResearchGate URL

- Title: Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS)

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemxyne.com [chemxyne.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2′-Fluoro-4′-(trifluoromethyl)propiophenone [myskinrecipes.com]

- 7. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2'-Fluoro-4'-(trifluoromethyl)propiophenone: A Strategic Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of 2'-Fluoro-4'-(trifluoromethyl)propiophenone, a key fluorinated aromatic ketone intermediate. We will explore its crucial physicochemical properties and synthesis, focusing on the strategic influence of its fluorine and trifluoromethyl substituents. This document will detail its core reactivity, emphasizing its utility as a versatile building block in multi-step organic synthesis, particularly within medicinal chemistry. Through mechanistic insights, detailed experimental protocols, and case studies, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this powerful intermediate in the creation of novel molecules.

Introduction: The Strategic Importance of Fluorinated Ketones

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][3] this compound (CAS 145337-97-9) has emerged as a particularly valuable building block, combining the potent electron-withdrawing effects of a trifluoromethyl group with the modulating influence of an ortho-fluoro substituent on a reactive propiophenone core.

This unique combination of functionalities makes it an ideal precursor for a wide range of complex chemical entities, especially active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and antiviral agents.[4] The ketone moiety serves as a versatile handle for numerous transformations, while the fluorinated aromatic ring provides a stable scaffold with desirable pharmacokinetic properties. This guide will dissect the underlying chemistry that makes this molecule a strategic choice for synthetic chemists.

Physicochemical Properties & Synthesis

Understanding the fundamental properties of a building block is paramount to its effective application. The characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 145337-97-9 |

| Molecular Formula | C10H8F4O |

| Molecular Weight | 220.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 43-47 °C |

| Boiling Point | 219-220 °C (lit.) |

| Density | 1.214 g/mL at 25 °C (lit.) |

Synthesis Overview: The most common and industrially scalable route to this compound is through Friedel-Crafts acylation .[5] This electrophilic aromatic substitution involves reacting 1-fluoro-3-(trifluoromethyl)benzene with propionyl chloride or propionic anhydride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate the reactive acylium ion electrophile, which then attacks the aromatic ring.[5]

The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The resulting substitution pattern is a balance of these electronic influences and steric hindrance, leading to the desired product.

Core Reactivity & Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its ketone carbonyl group. This site is the primary locus for transformations that build molecular complexity.

Reduction of the Carbonyl Group

The conversion of the ketone to a secondary alcohol is a fundamental transformation, often the first step in building a chiral center.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is the most common and practical choice for this reduction. It is a mild and selective reducing agent that does not affect the aromatic ring or the robust C-F bonds. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used but are often unnecessary and require more stringent anhydrous conditions.

Reductive Amination: A Gateway to Bioactive Amines

One of the most powerful applications of this building block is in reductive amination .[6] This one-pot reaction converts the ketone directly into a primary, secondary, or tertiary amine, a functional group ubiquitous in pharmaceuticals.[7]

The process involves two key steps:

-

Imine Formation: The ketone reacts with an amine (e.g., ammonia, a primary amine, or a secondary amine) under weakly acidic conditions to form an intermediate imine (or the corresponding enamine).[6]

-

Reduction: A reducing agent present in the same pot reduces the newly formed C=N double bond to an amine.[6]

-

Expert Insight on Reducing Agents: The choice of reducing agent is critical for a successful one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are preferred because they are mild enough not to reduce the starting ketone significantly but are highly effective at reducing the intermediate imine/iminium ion.[6] This selectivity is key to achieving high yields. Catalytic hydrogenation is another powerful method, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][8]

The diagram below illustrates the general workflow for transforming the ketone into a diverse range of functional groups, highlighting reductive amination as a key branch point.

Caption: Structure-Property relationships of the title compound in drug design.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.

Protocol 1: Synthesis of 1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-1-ol

-

Objective: To reduce the ketone to the corresponding secondary alcohol.

-

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.1 eq)